(1-Pyridin-4-yl)piperidine

Catalog No.
S561000
CAS No.
2767-90-0
M.F
C10H14N2
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Pyridin-4-yl)piperidine

CAS Number

2767-90-0

Product Name

(1-Pyridin-4-yl)piperidine

IUPAC Name

4-piperidin-1-ylpyridine

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C10H14N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h4-7H,1-3,8-9H2

InChI Key

MTPBUCCXRGSDCR-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CC=NC=C2

Synonyms

4-piperidinopyridine

Canonical SMILES

C1CCN(CC1)C2=CC=NC=C2

Medicinal Chemistry:

  • Drug Discovery: The core structure of (1-Pyridin-4-yl)piperidine serves as a scaffold for developing new drugs targeting various diseases. Studies have shown its potential in developing anticonvulsant agents, with some derivatives exhibiting promising activity in animal models []. Additionally, research suggests its potential application in neurodegenerative diseases like Alzheimer's and Parkinson's due to its ability to interact with specific enzymes in the nervous system [].

Material Science:

  • Organic Frameworks: (1-Pyridin-4-yl)piperidine has been investigated for its potential use in constructing metal-organic frameworks (MOFs). MOFs are porous materials with diverse applications, and incorporating this molecule can lead to frameworks with specific functionalities, like catalysis and gas separation [].

Synthetic Chemistry:

  • Ligand Design: The molecule's structure allows it to act as a bidentate ligand, meaning it can bind to a metal center at two points. This property makes it valuable in designing new catalysts for various organic transformations [].

Radiopharmaceutical Chemistry:

  • Radiotracers: Derivatives of (1-Pyridin-4-yl)piperidine have been explored for their potential use as radiotracers in positron emission tomography (PET) imaging. PET scans are a type of medical imaging technique used to assess various physiological processes. By incorporating radioisotopes into the molecule, it can be used to image specific targets in the body [].

(1-Pyridin-4-yl)piperidine is an organic compound characterized by the presence of a piperidine ring substituted with a pyridine moiety at the 1-position. Its molecular formula is C10H14N2C_{10}H_{14}N_{2}, and it has a molecular weight of approximately 162.23 g/mol. The compound features a piperidine structure, which is a six-membered ring containing five carbon atoms and one nitrogen atom, along with a pyridine ring that contributes to its unique properties and reactivity.

Currently, there is no scientific literature available on the mechanism of action of (1-Pyridin-4-yl)piperidine.

Due to the lack of specific information, it is advisable to handle (1-Pyridin-4-yl)piperidine with caution assuming similar properties to its constituent rings.

  • Pyridine: Pyridine is a flammable liquid with moderate acute toxicity. It can irritate the skin, eyes, and respiratory system [].
  • Piperidine: Piperidine is a flammable liquid with a strong, unpleasant odor. It is a skin, eye, and respiratory irritant and can be harmful if swallowed.

Further Research

While information on (1-Pyridin-4-yl)piperidine is limited, its structure suggests potential for medicinal chemistry research. Future studies could explore:

  • Synthesis and characterization of the compound.
  • Evaluation of its biological activity in relevant assays.
  • Computational modeling to predict potential interactions with biomolecules.
Typical of amines and heterocycles, including:

  • Alkylation: The nitrogen atom in the piperidine ring can be alkylated using alkyl halides.
  • Acylation: Reaction with acyl chlorides can yield amides.
  • Reduction: The compound can be reduced to form secondary amines or alcohols under appropriate conditions.
  • Reactions with Electrophiles: The nitrogen in the pyridine ring can participate in electrophilic aromatic substitution reactions.

Research indicates that (1-Pyridin-4-yl)piperidine exhibits significant biological activities, particularly in the realm of pharmacology. It has been studied for its potential as:

  • Antidepressants: Compounds with similar structures have shown promise in modulating neurotransmitter systems.
  • Anticancer Agents: Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties: Certain analogs have displayed activity against bacteria and fungi.

Several methods exist for synthesizing (1-Pyridin-4-yl)piperidine, including:

  • From Isonicotinic Acid Derivatives: Utilizing ethyl isonicotinate and 4-chloropyridinium chloride under specific reaction conditions (e.g., heating in ethanol and water) can yield the desired compound .
  • Piperidine Ring Formation: Starting from pyridine derivatives, piperidine can be formed through cyclization reactions involving suitable precursors.
  • Grignard Reactions: Reacting suitable Grignard reagents with pyridine derivatives may also lead to the formation of (1-Pyridin-4-yl)piperidine.

(1-Pyridin-4-yl)piperidine has potential applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds, particularly in drug discovery.
  • Material Science: Its derivatives may be utilized in creating novel materials with unique properties.
  • Chemical Research: It serves as a model compound for studying reactivity patterns of nitrogen-containing heterocycles.

Studies on (1-Pyridin-4-yl)piperidine have explored its interactions with biological targets, particularly:

  • Enzyme Inhibition: Investigations into its role as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Binding: Binding affinity studies suggest potential interactions with neurotransmitter receptors, which could explain its pharmacological activities.

Similar Compounds

(1-Pyridin-4-yl)piperidine shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-(Pyridin-3-yl)piperidine121912-29-60.76
1-(Phenyl)piperidine209005-67-40.79
5-(Piperidin-1-yl)nicotinic acid878742-33-70.66
1-(Trifluoromethylphenyl)piperidine607354-69-80.63
Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate93913-86-10.88

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique combination of the pyridine and piperidine rings in (1-Pyridin-4-yl)piperidine sets it apart from these related structures, particularly regarding its biological activity and potential applications in pharmaceuticals.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

2767-90-0

Wikipedia

4-Piperidylpyridine

Dates

Modify: 2023-08-15

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